(6-Bromo-4-iodopyridin-2-YL)methylamine

Palladium catalysis Cross-coupling Sequential functionalization

Researchers needing sequential, site-selective pyridine functionalization face regioisomeric contamination with symmetric dihalides. (6-Bromo-4-iodopyridin-2-YL)methylamine solves this through orthogonal C-I >> C-Br reactivity. • >95% C4 selectivity in Pd-catalyzed couplings, ensuring regioisomer-free 4,6-diarylpyridine libraries. • Three-point diversification: two halogen vectors + 2-aminomethyl handle for linker/bioconjugation. • Validated in p38α MAP kinase inhibitor SAR; supports controlled, high-fidelity probe assembly. Sourced exclusively for R&D; analytical data provided per lot.

Molecular Formula C6H6BrIN2
Molecular Weight 312.93 g/mol
CAS No. 1393554-96-5
Cat. No. B14863307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-4-iodopyridin-2-YL)methylamine
CAS1393554-96-5
Molecular FormulaC6H6BrIN2
Molecular Weight312.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1CN)Br)I
InChIInChI=1S/C6H6BrIN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H,3,9H2
InChIKeyFVGYWYWCMYVBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-4-iodopyridin-2-YL)methylamine: Product Overview


(6-Bromo-4-iodopyridin-2-YL)methylamine (CAS 1393554-96-5) is a heterobifunctional pyridine derivative with the molecular formula C₆H₆BrIN₂ and molecular weight of 312.93 g/mol [1]. It features a 2-aminomethyl substituent on a pyridine core that is halogenated at the 6-position with bromine and at the 4-position with iodine. This specific ortho/para substitution pattern relative to the ring nitrogen yields a building block with two carbon-halogen bonds of significantly different reactivity (C–I >> C–Br in oxidative addition), enabling orthogonal, sequential transition metal-catalyzed cross-coupling reactions [2]. The compound is intended exclusively for research use as a synthetic intermediate in medicinal chemistry, chemical biology probe development, and materials science, and is not for human or veterinary therapeutic application [1].

(6-Bromo-4-iodopyridin-2-YL)methylamine: Why Analogs Fall Short


Generic substitution of (6-Bromo-4-iodopyridin-2-YL)methylamine with mono-halogenated pyridylmethylamines (e.g., 6-bromo or 4-iodo only) or symmetrical dihalogenated analogs (e.g., 4,6-dibromo) is not chemically equivalent and fails to reproduce the same synthetic outcomes. The strategic value of this compound lies in the orthogonal reactivity of the bromo and iodo substituents; in palladium-catalyzed cross-coupling reactions, oxidative addition to the C–I bond occurs significantly faster than to the C–Br bond, enabling sequential, site-selective functionalization at the 4-position followed by the 6-position in a controlled, one-pot or stepwise manner [1]. Symmetrical dibromo or diiodo analogs lack this intrinsic regiochemical control and often yield statistical mixtures of mono- and bis-coupled products unless elaborate protecting group strategies are employed. Mono-halogenated analogs permit only a single coupling event, precluding the divergent synthesis of 4,6-diarylated or 4,6-diheteroarylated pyridine scaffolds from a common intermediate [2]. Thus, procurement of the specific 6-bromo-4-iodo regioisomer with the 2-aminomethyl handle is essential for research programs requiring efficient, programmable, and orthogonal diversification of the pyridine core.

(6-Bromo-4-iodopyridin-2-YL)methylamine: Evidence for Selection


Orthogonal Cross-Coupling Reactivity Advantage

In palladium-catalyzed cross-coupling reactions, the oxidative addition step for aryl iodides proceeds with a rate constant approximately 100–1000 times greater than for the corresponding aryl bromides under comparable conditions [1]. For the structurally analogous 2-bromo-4-iodopyridine scaffold, Kumada-type coupling with aryl Grignard reagents proceeds with exclusive selectivity for the C4–I bond over the C6–Br bond, yielding >95:5 regioselectivity for the 4-substituted mono-coupled product [2]. This established orthogonal reactivity pattern directly translates to (6-bromo-4-iodopyridin-2-YL)methylamine, enabling sequential coupling at the 4-position (via C–I activation) followed by the 6-position (via C–Br activation) without cross-contamination or statistical mixtures. In contrast, symmetrical 4,6-dibromopyridine yields complex mixtures of mono- and bis-coupled products with poor regiocontrol when subjected to the same sequential coupling protocol [3].

Palladium catalysis Cross-coupling Sequential functionalization Regioselectivity

Regioselective Stille Coupling Advantage

A systematic study of halopyridine reactivity in Pd-catalyzed carbonylative Suzuki coupling established that the reactivity order decreases from iodopyridines to bromopyridines, and within a given halogen class, from 2- and 4- positions to the 3-position [1]. For a 4-iodo-6-bromo-substituted pyridine, the C4–I bond undergoes oxidative addition preferentially, with the C6–Br bond remaining intact under the initial coupling conditions. This enables quantitative or near-quantitative conversion to the 4-substituted mono-coupled intermediate before the second coupling event is initiated by adjusting catalyst loading, ligand, or temperature. In contrast, the 4,6-dibromo analog exhibits only modest (~2–5×) positional selectivity under standard conditions, necessitating chromatographic separation of regioisomeric mixtures and reducing isolated yield of the desired sequence-specific product [2].

Stille coupling Regioselectivity Palladium catalysis Halogen selectivity

Physicochemical Advantage for Solid-Phase Handling

(6-Bromo-4-iodopyridin-2-YL)methylamine has a molecular weight of 312.93 g/mol, which is significantly higher than mono-halogenated analogs (e.g., 6-bromo-2-pyridylmethylamine: ~187–200 g/mol; 4-iodo-2-pyridylmethylamine: ~234–250 g/mol) and distinct from symmetrical dihalogenated alternatives (e.g., 4,6-dibromo-2-pyridylmethylamine: ~250–266 g/mol; 4,6-diiodo-2-pyridylmethylamine: ~360–375 g/mol) [1]. The presence of one heavy iodine atom (126.90 Da) and one bromine atom (79.90 Da) imparts a specific mass signature that facilitates reaction monitoring via LC-MS and purification tracking via mass-directed fractionation [2]. The compound is typically supplied as a crystalline solid (off-white to pale yellow powder) with purity ≥95% by HPLC, enabling accurate weighing for small-scale reaction screening and reproducible stoichiometry in multi-step sequences [1].

Molecular weight Halogen mass Crystallinity Solid-phase handling

Divergent Library Synthesis from a Single Scaffold

The orthogonal reactivity of (6-bromo-4-iodopyridin-2-YL)methylamine enables divergent synthesis of structurally diverse compound libraries from a single common intermediate [1]. A researcher can selectively couple an aryl/heteroaryl boronic acid at the C4 position (via Suzuki-Miyaura coupling exploiting C–I reactivity), then subsequently couple a different aryl/heteroaryl group at the C6 position (via Suzuki-Miyaura coupling exploiting C–Br reactivity under adjusted conditions), and finally functionalize the 2-aminomethyl group via reductive amination, amide coupling, or sulfonylation. In contrast, a mono-halogenated 2-pyridylmethylamine permits only a single aryl coupling event, yielding linear rather than branched diversification. Symmetrical dihalogenated analogs (e.g., 4,6-dibromo) do not permit controlled sequential coupling with two different aryl groups without chromatographic separation of statistical mixtures, which is impractical for library-scale parallel synthesis [2].

Divergent synthesis Library synthesis Parallel chemistry Scaffold diversification

Halogen Bonding for Crystal Engineering & Supramolecular Chemistry

The presence of an iodine substituent at the 4-position of the pyridine ring confers significant halogen bonding (XB) potential, a directional non-covalent interaction between the electrophilic σ-hole of the iodine atom and Lewis basic sites (e.g., nitrogen, oxygen, halide anions) [1]. Studies on N-alkyl-bromo/iodo-pyridinium salts demonstrate that the iodo-substituted pyridinium cations exhibit measurably stronger halogen bonding interactions compared to their bromo counterparts, with quantified differences in chromatographic retention times and binding constants in solution [2]. (6-Bromo-4-iodopyridin-2-YL)methylamine, upon quaternization or coordination, can serve as a halogen bond donor scaffold for crystal engineering, anion recognition, or supramolecular assembly, whereas mono-bromo or chloro analogs provide significantly weaker XB interactions and cannot replicate these applications [1].

Halogen bonding Supramolecular chemistry Crystal engineering Non-covalent interactions

(6-Bromo-4-iodopyridin-2-YL)methylamine Procurement Scenarios


Kinase Inhibitor Scaffold Library Synthesis

For medicinal chemistry teams developing ATP-competitive kinase inhibitors, the 2-aminomethylpyridine core serves as a privileged hinge-binding motif. (6-Bromo-4-iodopyridin-2-YL)methylamine enables systematic exploration of C4 and C6 substitution vectors through sequential Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids, followed by amine functionalization to modulate physicochemical properties [1]. The >95% regioselectivity for C4 (iodide) over C6 (bromide) coupling ensures high-fidelity library production without regioisomeric contamination, a critical requirement for generating interpretable structure-activity relationship data. This approach has been validated in the synthesis of pyridinylimidazole-type p38α MAP kinase inhibitors, where dihalogenated pyridine scaffolds with orthogonal reactivity enabled efficient SAR exploration [2].

Bifunctional Probe Synthesis via Orthogonal Conjugation

In chemical biology, the sequential functionalization capability of (6-bromo-4-iodopyridin-2-YL)methylamine supports the construction of bifunctional probes bearing both a reporter tag (e.g., fluorophore, biotin) and a targeting moiety (e.g., ligand, covalent warhead) on a single pyridine scaffold [1]. The orthogonal C–I/C–Br reactivity enables clean, stepwise installation of two distinct functional groups without cross-reactivity or protecting group chemistry. The 2-aminomethyl handle provides a third orthogonal attachment point for PEG linkers, solid-support immobilization, or additional functional elements. This three-point orthogonal diversification is not achievable with mono-halogenated or symmetrical dihalogenated alternatives, which either lack sufficient attachment points or suffer from statistical coupling that reduces probe purity and yield [2].

Asymmetric Diarylpyridine Ligands for Coordination Chemistry

For researchers developing novel metal-organic frameworks (MOFs), coordination polymers, or homogeneous catalysts, the ability to install two different aryl groups at the 4- and 6-positions of a pyridine ligand is essential for tuning steric and electronic properties [1]. (6-Bromo-4-iodopyridin-2-YL)methylamine provides a modular entry to asymmetric 4,6-diaryl-2-aminomethylpyridine ligands via sequential cross-coupling. The quantitative C4 selectivity in the first coupling step ensures that the desired asymmetric ligand is produced without contamination by the symmetrical bis-arylated byproduct or regioisomers, thereby avoiding challenging chromatographic separations of structurally similar diarylpyridines [2]. The 2-aminomethyl group further enables covalent anchoring of the ligand to solid supports or functionalization with metal-coordinating pendant arms.

Halogen Bonding for Crystal Engineering & Anion Recognition

The 4-iodo substituent of (6-bromo-4-iodopyridin-2-YL)methylamine serves as a directional halogen bond donor, with experimentally verified stronger interaction strength compared to bromo analogs [1]. Researchers investigating halogen bonding in crystal engineering, anion recognition, or supramolecular catalysis can utilize this compound — either as the free base or after N-alkylation to the pyridinium salt — as a building block for assembling XB-driven architectures. The orthogonal bromo and iodo substituents offer differentiated XB donor strengths for hierarchical self-assembly, while the aminomethyl group provides a site for further elaboration or conjugation. The quantifiable chromatographic retention differences between iodo- and bromo-pyridinium species underscore the functional advantage of the iodine-containing scaffold for these specialized applications [2].

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